molecular formula C12H26Si2 B14450540 Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- CAS No. 78978-51-5

Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-

Cat. No.: B14450540
CAS No.: 78978-51-5
M. Wt: 226.50 g/mol
InChI Key: MZLUBGIGGWMLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- typically involves the reaction of trimethylsilylacetylene with tert-butylchlorodimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in specialized reactors designed to handle the reactive nature of silanes.

Chemical Reactions Analysis

Types of Reactions

Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silane derivatives.

    Substitution: Halosilanes and other substituted silanes.

Scientific Research Applications

Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex molecular structures. This property is exploited in various applications, including catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl- is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

78978-51-5

Molecular Formula

C12H26Si2

Molecular Weight

226.50 g/mol

IUPAC Name

tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynyl)silane

InChI

InChI=1S/C12H26Si2/c1-12(2,3)14(7,8)11-9-10-13(4,5)6/h11H2,1-8H3

InChI Key

MZLUBGIGGWMLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)CC#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.